molecular formula C12H11ClN2OS2 B2578278 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953933-13-6

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2578278
CAS No.: 953933-13-6
M. Wt: 298.8
InChI Key: MYIWOEMYPHZXBG-UHFFFAOYSA-N
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Description

“2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines. This suggests the potential use of compounds related to 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamide in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives showing significant antibacterial activity, indicating the potential of such compounds for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Analgesic Activity

Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, and Can (2012) investigated the analgesic properties of acetamide derivatives, highlighting their significance in pain management research (Kaplancıklı et al., 2012).

Antioxidant and Antitumor Evaluation

Hamama, Gouda, Badr, and Zoorob (2013) explored the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, which were screened for their cytotoxicity and antioxidant activities, providing insights into their potential for cancer therapy and oxidative stress management (Hamama, Gouda, Badr, & Zoorob, 2013).

Optoelectronic Properties

Camurlu and Guven (2015) conducted a study on thiazole-based polythiophenes, investigating their optoelectronic properties, which could inform research on materials science, particularly in developing new electronic and photonic devices (Camurlu & Guven, 2015).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c13-9-3-1-2-8(4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIWOEMYPHZXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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